molecular formula C13H18O4 B1371060 2,4-Dipropoxybenzoic acid CAS No. 695812-18-1

2,4-Dipropoxybenzoic acid

Cat. No. B1371060
M. Wt: 238.28 g/mol
InChI Key: CALCUEXAMCWWSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,4-Dipropoxybenzoic acid consists of a benzoic acid core with two propoxy groups attached at the 2 and 4 positions. The InChI code for this compound is 1S/C13H18O4/c1-3-7-16-10-5-6-11 (13 (14)15)12 (9-10)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3, (H,14,15).


Physical And Chemical Properties Analysis

2,4-Dipropoxybenzoic acid is a powder with a molecular weight of 238.28 g/mol. The storage temperature is room temperature.

Scientific Research Applications

Wastewater Treatment

2,4-Dihydroxybenzoic acid (2,4-DHBA), closely related to 2,4-Dipropoxybenzoic acid, has been used in industrial synthetic processes as an intermediate chemical reactant. It's significant in wastewater treatment, particularly through anodic oxidation at a platinized titanium electrode. This process effectively degrades 2,4-DHBA in water, addressing the environmental concerns associated with its contamination. Key byproducts of this degradation include various acids such as maleic, glyoxalic, and oxalic acid, highlighting the potential of this method in mitigating water pollution caused by industrial activities (Leite et al., 2003).

Chemical Analysis and Environmental Monitoring

2,4-Dihydroxybenzoic acid has been utilized as an eluent in ion chromatography for environmental analysis. Its ability to detect a wide range of anions, including silicate and fluoride, in water samples, makes it a valuable tool for environmental monitoring. This method is beneficial for assessing water quality and detecting pollutants in various water sources (Golombek & Schwedt, 1986).

Pharmaceutical and Material Science

2,4,5-Trifluorobenzoic acid, related to 2,4-Dipropoxybenzoic acid, serves as a valuable synthetic intermediate in pharmaceuticals and material science. Its synthesis via a continuous microflow process exemplifies how such compounds can be efficiently produced for industrial applications. The streamlined process for creating this compound reflects its importance in various sectors, including medicine and materials (Deng et al., 2015).

Herbicide Research and Environmental Safety

The compound's use in herbicide formulations like 2,4-Dichlorophenoxyacetic acid (2,4-D) has prompted significant research into its environmental impact and safety. Studies have investigated the degradation of these compounds in natural settings and their potential effects on human health and ecosystems. This research is crucial for developing safer agricultural practices and understanding the long-term implications of herbicide use (Zuanazzi et al., 2020).

Safety And Hazards

2,4-Dipropoxybenzoic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a locked up place .

Future Directions

While specific future directions for 2,4-Dipropoxybenzoic acid are not available in the current resources, it’s worth noting that research into the valorization of lignin, the world’s largest source of renewable aromatics, has gained increasing attention . As a derivative of benzoic acid, 2,4-Dipropoxybenzoic acid could potentially play a role in this research.

properties

IUPAC Name

2,4-dipropoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALCUEXAMCWWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dipropoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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